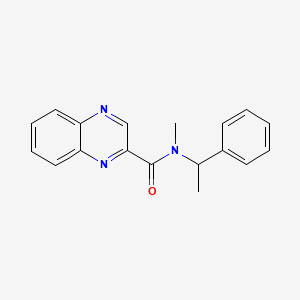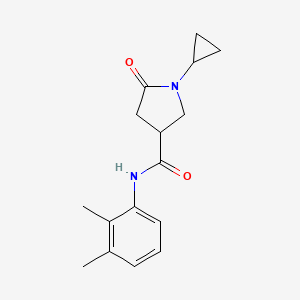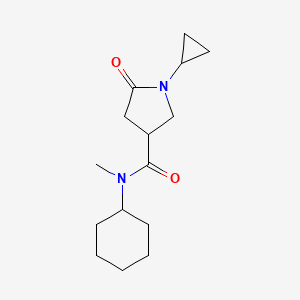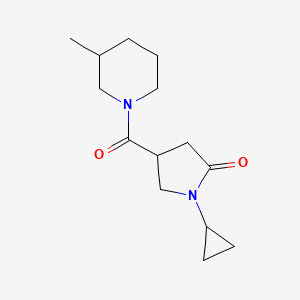
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile, also known as PEPcN, is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
科学的研究の応用
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential applications in medicinal chemistry and biochemistry. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various cellular processes. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been studied as a potential fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cellular processes. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been shown to induce apoptosis, which is a programmed cell death mechanism. The exact molecular targets of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile are still under investigation.
Biochemical and Physiological Effects:
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been shown to inhibit the aggregation of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer's disease. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been shown to protect dopaminergic neurons from oxidative stress, which is involved in the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is also soluble in various solvents, which makes it easy to work with in different experimental setups. However, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential toxicity and side effects are not well studied.
将来の方向性
There are several future directions for the research on 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. One direction is to study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action and molecular targets. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile can be further modified to improve its efficacy and specificity. Finally, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile can be studied as a potential fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is a promising compound with potential applications in medicinal chemistry and biochemistry. Its synthesis method has been optimized to yield high purity and high yield. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is still under investigation, and its potential toxicity and side effects are not well studied. However, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile involves the reaction of 2-aminopyridine with 2-bromoethyl phenyl sulfide in the presence of a base. The reaction yields 2-(2-phenylsulfanylethylamino)pyridine, which is then further reacted with acetonitrile and a base to form 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. The synthesis method has been optimized to yield high purity and high yield of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile.
特性
IUPAC Name |
2-(2-phenylsulfanylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-11-12-5-4-8-16-14(12)17-9-10-18-13-6-2-1-3-7-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSYLTWEBAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)





![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)

